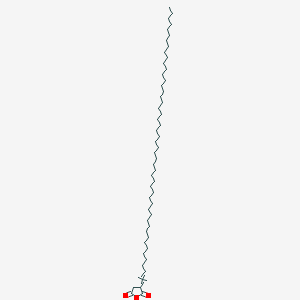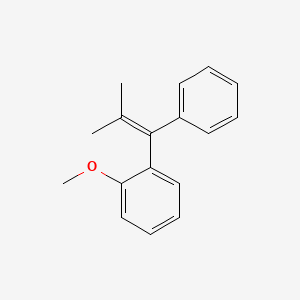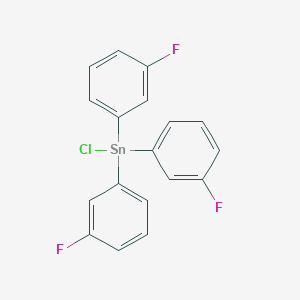
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide is an organic compound with a unique structure that includes a methyl group, a sulfanyl group, and a phenyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide typically involves the reaction of N-methyl-2-(methylsulfanyl)aniline with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards.
化学反応の分析
Types of Reactions
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or pain. The sulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
N-Methyl-2-(methylsulfanyl)-N-phenylpropanamide can be compared with similar compounds such as:
N-Methyl-2-(methylsulfanyl)aniline: Shares the methyl and sulfanyl groups but lacks the propanamide backbone.
N-Methyl-2-(methylsulfanyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-Phenylpropanamide: Lacks the methyl and sulfanyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
63017-98-1 |
|---|---|
分子式 |
C11H15NOS |
分子量 |
209.31 g/mol |
IUPAC名 |
N-methyl-2-methylsulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C11H15NOS/c1-9(14-3)11(13)12(2)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
MRQIZEJJRGIJSY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


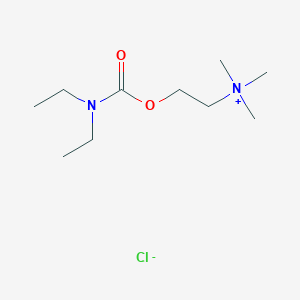
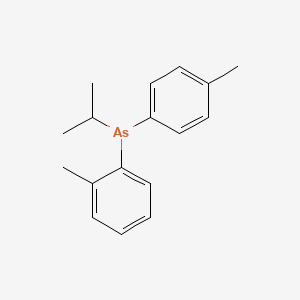
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
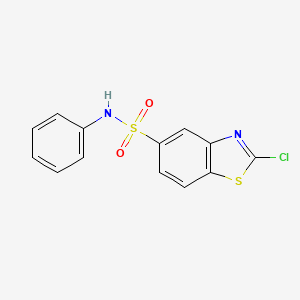
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
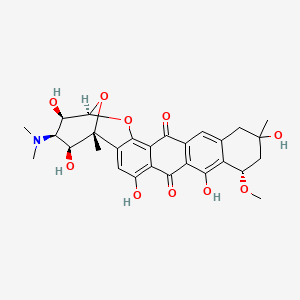

![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)

